molecular formula C16H16O3 B4676128 methyl 4-[(3-methylbenzyl)oxy]benzoate

methyl 4-[(3-methylbenzyl)oxy]benzoate

Cat. No.: B4676128
M. Wt: 256.30 g/mol
InChI Key: PQETZZWBAYSMNN-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methylbenzyl)oxy]benzoate is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a 3-methylbenzyl group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(3-methylbenzyl)oxy]benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 3-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylbenzyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[(3-methylbenzyl)oxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-methylbenzyl)oxy]benzoate is unique due to the specific positioning of the methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. The presence of the methyl group in the meta position may result in different steric and electronic effects compared to its para-substituted analogs, potentially leading to distinct properties and applications .

Properties

IUPAC Name

methyl 4-[(3-methylphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-4-3-5-13(10-12)11-19-15-8-6-14(7-9-15)16(17)18-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQETZZWBAYSMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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